molecular formula C13H14NO4- B12360074 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate

Cat. No.: B12360074
M. Wt: 248.25 g/mol
InChI Key: YLHQFJUQCHLXKT-UHFFFAOYSA-M
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Description

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate is a substituted azetidine derivative characterized by:

  • Azetidine core: A four-membered saturated ring containing one nitrogen atom.
  • Substituents:
    • 1-Phenylmethoxycarbonyl (Cbz) group: A benzyloxycarbonyl protective group attached to the nitrogen atom, commonly used to shield amines during synthetic processes.
    • 3-Methyl and 3-carboxylate: A methyl group and a carboxylate ester (likely methyl) at the 3-position of the azetidine ring.

Properties

Molecular Formula

C13H14NO4-

Molecular Weight

248.25 g/mol

IUPAC Name

3-methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-13(11(15)16)8-14(9-13)12(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)/p-1

InChI Key

YLHQFJUQCHLXKT-UHFFFAOYSA-M

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with phenylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azetidine derivatives with different substituents.

Scientific Research Applications

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, and applications of related azetidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications References
3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate 1-Cbz, 3-Me, 3-COOCH3 ~279.3 (estimated) Cbz directs C–H activation; ester for solubility
Benzyl 3-Hydroxyazetidine-1-Carboxylate 1-Cbz, 3-OH 223.24 Hydroxyl enables H-bonding; crystallography studies
Ethyl 3-Hydroxy-3-methylazetidine-1-carboxylate 1-COOEt, 3-OH, 3-Me 175.18 Ethyl ester enhances lipophilicity; intermediate in drug synthesis
Benzyl 3-Acetylazetidine-1-carboxylate 1-Cbz, 3-Acetyl 233.26 Acetyl group modifies reactivity for nucleophilic substitutions
Methyl 3-Amino-3-methylazetidine-1-carboxylate trifluoroacetic acid 1-COOCH3, 3-NH2, 3-Me (+ TFA counterion) 258.2 Amino group facilitates coupling reactions; trifluoroacetate salt improves stability

Key Research Findings

Cbz as a Directing Group :

  • The Cbz group in the target compound and benzyl derivatives (e.g., Benzyl 3-Hydroxyazetidine-1-Carboxylate) enables regioselective C–H bond activation in metal-catalyzed reactions, critical for constructing complex heterocycles .

Substituent Effects on Reactivity: Hydroxyl Groups: Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate’s hydroxyl group participates in hydrogen bonding, influencing crystal packing and solubility . This contrasts with the target compound’s methyl and carboxylate groups, which prioritize steric and electronic effects over polar interactions. Amino Groups: Methyl 3-amino-3-methylazetidine-1-carboxylate’s amino substituent allows further functionalization (e.g., amide coupling), highlighting the versatility of azetidine derivatives in medicinal chemistry .

Synthetic Routes :

  • Similar compounds are synthesized via nucleophilic substitution (e.g., benzoxazole derivatives in –4) or esterification (e.g., refluxing with aryl acids in ). The target compound likely follows analogous pathways, leveraging chloroformate-mediated carbamate formation .

Crystallography and Conformation :

  • Tools like SHELX and Mercury CSD () confirm azetidine ring puckering and substituent orientations. For example, the target compound’s 3-methyl and carboxylate groups may induce distinct puckering amplitudes compared to hydroxylated analogs .

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